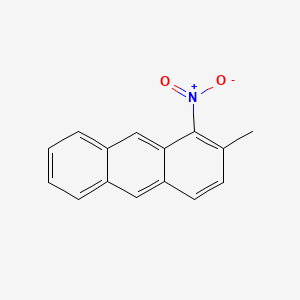

Methylnitroanthracene

Description

Historical Perspectives in Substituted Anthracene (B1667546) Chemistry Research

The story of methylnitroanthracene is intrinsically linked to the broader history of anthracene chemistry, which began with the isolation of anthracene from coal tar in the 19th century. Early research on anthracene focused on understanding its fundamental reactions, such as electrophilic substitution. The nitration of anthracene to form 9-nitroanthracene (B110200) is a classic example of such a reaction. insilico.eu The subsequent introduction of an alkyl group, like a methyl group, to the anthracene skeleton, was explored through reactions like the Friedel-Crafts alkylation.

The synthesis of specific this compound isomers has been documented in chemical literature. For instance, 9-methyl-10-nitroanthracene (B1615634) can be prepared via the nitration of 9-methylanthracene (B110197). insilico.eu These early synthetic efforts were crucial in providing pure compounds for further study, allowing chemists to investigate the influence of substituent position on the molecule's properties and reactivity. The development of analytical techniques over time, such as spectroscopy and chromatography, has been pivotal in separating and identifying the various isomers of this compound, which often occur as complex mixtures in environmental samples.

Contemporary Challenges and Opportunities in this compound Research

Current research on this compound is driven by a combination of environmental concerns and the quest for novel chemical reactivity. A significant challenge lies in the detection and quantification of this compound isomers in various environmental matrices, most notably in diesel exhaust, where they have been identified as components of particulate matter. researchgate.netaaqr.org The mutagenic potential of nitro-PAHs, including methylnitroanthracenes, is a major area of investigation. researchgate.netnih.govnih.gov Understanding the relationship between the specific isomeric structure and its biological activity remains a key research objective.

The photochemical behavior of this compound presents another frontier of research. Studies on 9-methyl-10-nitroanthracene have shown that it undergoes photochemical reactions to form products like 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. insilico.eunih.gov This reactivity opens up opportunities for exploring its potential in photochemistry and as a precursor for the synthesis of other complex organic molecules. Furthermore, the development of more efficient and selective synthetic methods for producing specific this compound isomers is an ongoing challenge that would greatly facilitate their study.

Interdisciplinary Relevance of this compound Studies in Chemical Science

The study of this compound extends beyond the traditional boundaries of organic chemistry, finding relevance in several interdisciplinary fields.

Environmental Science and Toxicology: The most prominent interdisciplinary connection is in environmental science and toxicology. The identification of this compound isomers in diesel exhaust has spurred research into their environmental fate, transport, and potential health effects. researchgate.netepa.gov Toxicological studies aim to understand the mutagenicity and potential carcinogenicity of these compounds, contributing to risk assessment and the development of environmental regulations. researchgate.netnih.govnih.gov

Analytical Chemistry: The need to detect and quantify trace amounts of this compound isomers in complex mixtures has driven advancements in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential tools in this field. medicineinnovates.com The synthesis of analytical standards of specific this compound isomers is also crucial for accurate quantification. esslabshop.comsigmaaldrich.comgreyhoundchrom.com

Materials Science: While less established, the structural motifs of substituted anthracenes are of interest in materials science. Anthracene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their fluorescent properties. slideshare.netquora.comsydney.edu.au Although specific applications for this compound in this area are not yet well-defined, the fundamental understanding of its electronic and photophysical properties could inform the design of new materials with tailored functionalities.

Physicochemical Properties of Selected this compound Isomers

| Property | 9-Methyl-10-nitroanthracene | 1-Methyl-9-nitroanthracene | 1-Methyl-3-nitroanthracene |

| CAS Number | 84457-22-7 nih.govnist.gov | 86695-76-3 nih.gov | 80191-43-1 chemsrc.com |

| Molecular Formula | C₁₅H₁₁NO₂ nih.govnist.gov | C₁₅H₁₁NO₂ nih.gov | C₁₅H₁₁NO₂ chemsrc.com |

| Molecular Weight | 237.25 g/mol nih.gov | 237.25 g/mol nih.gov | 237.253 g/mol chemsrc.com |

| Boiling Point | 441.7 ± 14.0 °C at 760 mmHg chemsrc.com | ||

| Melting Point | |||

| Density | 1.3 ± 0.1 g/cm³ chemsrc.com | ||

| XLogP3 | 5.1 nih.gov | 5.1 nih.gov | |

| Flash Point | 220.5 ± 12.9 °C chemsrc.com | ||

| Refractive Index | 1.719 chemsrc.com | ||

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C chemsrc.com |

Note: Data for some properties may not be available for all isomers.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-methyl-1-nitroanthracene |

InChI |

InChI=1S/C15H11NO2/c1-10-6-7-13-8-11-4-2-3-5-12(11)9-14(13)15(10)16(17)18/h2-9H,1H3 |

InChI Key |

KSPCWZHTFNYWBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of Methylnitroanthracene Isomers

The control of regioselectivity in the nitration of methylanthracene is crucial for the synthesis of specific isomers of this compound. The position of the methyl group on the anthracene (B1667546) ring directs the incoming nitro group, and the reaction conditions can be tuned to favor the formation of a particular isomer.

A common and well-studied example is the nitration of 9-methylanthracene (B110197). The reaction with sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride (B1165640) at ambient temperature yields 9-methyl-10-nitroanthracene (B1615634) as the primary product. nih.gov This high regioselectivity is attributed to the electronic and steric effects of the methyl group at the 9-position, which activates the 10-position for electrophilic attack.

The synthesis of other isomers, such as 2-methyl-9-nitroanthracene, has also been reported. This isomer can be prepared by the nitration of 2-methylanthracene. The reaction conditions, including the choice of nitrating agent and solvent, play a significant role in determining the ratio of the resulting isomers. For instance, the use of nitric acid in combination with sulfuric acid is a common method for the nitration of aromatic compounds, and the specific conditions can be optimized to enhance the yield of the desired isomer.

The Diels-Alder reaction of substituted anthracenes also provides insights into regioselectivity. In the reaction of 9-bromoanthracene (B49045) with acrylonitrile, two isomers, ortho and meta, were formed in a 3.5:1 ratio, indicating a preference for the ortho product. jksus.org This demonstrates how the substituent on the anthracene ring influences the regiochemical outcome of the reaction, a principle that is also applicable to the synthesis of specific this compound isomers.

Development of Novel Precursors and Synthetic Pathways

Traditional synthetic routes to methylnitroanthracenes typically start from the corresponding methylanthracene. However, recent research has explored the development of novel precursors and synthetic pathways to access these compounds and their derivatives more efficiently and with greater structural diversity.

One innovative approach involves the use of N-lithiated imine reagents. For example, the treatment of aromatic nitriles with methyllithium (B1224462) generates an N-lithiated imine, which can then react with an iridium complex to form fused iridaazacycles via ortho-metallation. nih.gov While not a direct synthesis of this compound, this methodology opens up new avenues for creating complex nitrogen-containing polycyclic aromatic compounds from simple nitrile precursors.

Another novel strategy employs light-driven reactions to construct fused ring systems. A one-pot reaction system utilizing blue light and an iridium photocatalyst can generate a carbon radical from simple precursors like diols and bromoalcohols. acs.org This radical can then be coupled to a heteroarene, and a subsequent intramolecular cyclization forms a fused ring. This approach offers a rapid route to complex molecules that would be difficult to synthesize using traditional methods and could be adapted for the synthesis of complex this compound derivatives.

The synthesis of 9-nitroanthracene (B110200) itself, a key precursor for some this compound derivatives, can be achieved through the nitration of anthracene using concentrated nitric acid in glacial acetic acid. orgsyn.orgarpgweb.comlookchem.com The reaction proceeds via a 9-nitro-10-chloro-9,10-dihydroanthracene intermediate when hydrochloric acid is used in the workup. This intermediate is then treated with a base to yield 9-nitroanthracene.

Synthesis of this compound Derivatives and Analogues

The functionalization of the this compound scaffold allows for the creation of a wide array of derivatives with potentially new and interesting properties. Research efforts have been directed towards the synthesis of halogenated, poly-substituted, and fused-ring derivatives.

Halogenated Derivatives

The introduction of halogen atoms onto the this compound framework can significantly alter its electronic properties and reactivity, providing a handle for further synthetic transformations. While direct halogenation of this compound is not widely reported, analogous reactions on similar structures provide a blueprint for such syntheses.

For instance, halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles have been synthesized by the condensation of 2,2'-diindole with 3-(dimethylamino)-2-haloacroleins. nih.gov This method demonstrates the feasibility of introducing halogen atoms into complex heterocyclic systems. Similarly, the halogenation of 2-trifluoromethylindole has been achieved to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.gov These halogenated indoles can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce other functional groups.

The synthesis of halogenated flavonoid derivatives has also been reported, showcasing methods for introducing halogens onto aromatic rings within a larger molecular structure. mdpi.com Furthermore, a series of halogenated 1,5-diarylimidazole compounds have been synthesized, demonstrating the versatility of halogenation reactions in creating diverse chemical libraries. nih.gov The synthesis of halogenated phenoxychalcones and their corresponding pyrazolines further illustrates the successful incorporation of halogens into complex aromatic systems. nih.gov

A relevant intermediate in the synthesis of some nitroanthracene derivatives is 9-nitro-10-chloro-9,10-dihydroanthracene, which is formed during the nitration of anthracene in the presence of hydrochloric acid. orgsyn.orgarpgweb.comlookchem.com This intermediate highlights a pathway where a halogen is introduced as part of the synthesis of the nitroaromatic core.

Poly-Substituted Anthracene Systems

The synthesis of methylnitroanthracenes with additional substituents on the aromatic rings opens up possibilities for fine-tuning the molecule's properties. The principles of electrophilic aromatic substitution and the directing effects of existing substituents are key to designing synthetic routes to these complex molecules.

The synthesis of polysubstituted benzenes provides a foundational understanding of the strategies involved. libretexts.orglibretexts.org The order of reactions is critical. For example, to synthesize m-bromoaniline from benzene (B151609), nitration is performed first, as the nitro group is a meta-director, followed by bromination and then reduction of the nitro group to an amine. libretexts.org

These principles can be extended to the anthracene system. The synthesis of polysubstituted indoles from readily available nitroarenes has been reported, demonstrating a consecutive two-step synthesis involving a rsc.orgrsc.org-sigmatropic rearrangement of N-oxyenamines. mdpi.com This protocol allows for the creation of indoles with a wide array of substitution patterns.

The introduction of strongly electron-withdrawing groups, such as a nitro group, can deactivate the aromatic ring towards further electrophilic attack. google.com Therefore, the synthetic strategy must be carefully planned to introduce the desired substituents in the correct order. The use of palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl nonaflates is another powerful method for creating highly substituted olefins, which could be precursors to polysubstituted aromatic systems. pnrjournal.com

Fused-Ring this compound Derivatives

The creation of fused-ring systems containing the this compound core leads to more complex and rigid molecular architectures with unique electronic and photophysical properties. Several synthetic strategies can be employed to construct these intricate structures.

One approach involves the use of photocatalysis. For example, a regioselective intramolecular C–N cross-coupling for the synthesis of 14H-quinazolino[3,2-f]phenanthridin-14-one has been demonstrated using a visible-light photocatalyst. rsc.org This method allows for the formation of a new heterocyclic ring fused to a phenanthridine (B189435) core. Another light-driven reaction sequence can be used to fuse nonaromatic rings onto heteroarenes, offering a rapid route to complex medicinal molecules. acs.org

The synthesis of fused-ring systems can also be achieved through cycloaddition reactions. The inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methides with electron-rich dienophiles can produce fused-ring flavonoid systems in a highly regioselective manner. rsc.org

Furthermore, fused-ring heterocycles can be constructed by combining two or more rings. researchgate.net For example, the synthesis of N-functionalized bis rsc.orgbenzothieno[3,2-b:2′,3′-d]pyrroles (BBTPs) has been reported, providing a method to create complex fused systems. researchgate.net The synthesis of fused bicyclic lactam ring systems has also been established through the hydrogenation of enamines. europeanproceedings.com These methods, while not directly applied to this compound, provide valuable strategies for the construction of fused-ring derivatives.

Catalytic Systems and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of catalytic systems and green chemistry approaches for the synthesis of this compound and other nitroaromatics.

Traditional nitration methods often rely on the use of stoichiometric amounts of strong acids, such as sulfuric acid, which generate significant amounts of corrosive and hazardous waste. rsc.org To address this, researchers have investigated the use of solid acid catalysts. Sulfated natural bentonite (B74815) has been shown to be an effective catalyst for the synthesis of nitrobenzene (B124822) in a microwave-assisted batch reactor. researchgate.netoiccpress.comoiccpress.com The catalyst is recyclable and the microwave heating can lead to shorter reaction times and reduced energy consumption. researchgate.net Other solid acid catalysts, such as those based on montmorillonite, molecular sieves, silica, and alumina, have also been used for the nitration of diphenyl ether derivatives. google.com

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising green chemistry approach. rsc.orgrsc.orgdtic.mil The mechanochemical nitration of aromatic compounds, including polycyclic aromatic hydrocarbons, has been demonstrated using a solid catalyst and a nitrate salt as the nitrating agent. rsc.orgserdp-estcp.milresearchgate.net This solvent-free method can lead to high yields and avoids the use of large volumes of hazardous solvents.

The use of ceric ammonium (B1175870) nitrate (CAN) as a nitrating agent represents another approach to milder reaction conditions. The reaction of (anthracen-9-yl)methyl sulfides with CAN resulted in nitration products, showcasing the potential of this reagent in the functionalization of anthracene derivatives. researchgate.net

Below is a table summarizing some of the green chemistry approaches for nitration:

| Method | Catalyst/Reagent | Substrate Example | Key Advantages |

| Solid Acid Catalysis | Sulfated Natural Bentonite | Benzene | Recyclable catalyst, microwave-assisted, reduced waste |

| Solid Acid Catalysis | Montmorillonite-supported superacid | Diphenyl ether derivative | Avoids strong liquid acids, milder conditions |

| Mechanochemistry | MoO₃ / NaNO₃ | Toluene | Solvent-free, scalable, no hazardous waste |

| Mechanochemistry | Saccharin-based reagent / Lewis Acid | Various aromatics | Reduced solvent, shorter reaction times, good functional group tolerance |

Elucidation of Molecular Structure and Conformational Analysis

High-Resolution X-ray Crystallographic Analysis of Methylnitroanthracene and its Analogues

X-ray crystallography stands as the principal method for unequivocally determining the atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of electron density within the crystal. nih.gov

A key analogue, (E)-9,10-Dihydro-9-methyl-9-nitro-10-(trinitromethyl)anthracene, was synthesized via the photochemical reaction of 9-methylanthracene (B110197) with tetranitromethane. csuohio.educsuohio.edu Its structure was elucidated using single-crystal X-ray diffraction. The analysis revealed that the central dihydroanthracene ring adopts a boat conformation. csuohio.edu The larger trinitromethyl group is positioned pseudoaxially at the C10 position, while the nitro group attaches to the C9 position. csuohio.edu These two bulky groups are arranged in a trans configuration. The dihedral angle between the two outer benzene (B151609) ring planes was determined to be 28.93 (9)°. csuohio.edu The bond distance between C9 and the nitrogen of the nitro group is 1.563 (3) Å, and the bond between C9 and the methyl carbon (C11) is 1.523 (3) Å. csuohio.edu

Another related structure, 9-[bis(benzylsulfanyl)methyl]anthracene, has also been characterized by X-ray crystallography, providing further insight into the structures of substituted anthracenes. researchgate.net Modern crystallographic studies utilize advanced equipment such as four-circle diffractometers and powerful X-ray sources to collect high-quality diffraction data, often at low temperatures (e.g., 100K) to minimize thermal vibrations and obtain a more precise structure. caltech.edu

Table 1: Selected Crystallographic Data for (E)-9,10-Dihydro-9-methyl-9-nitro-10-(trinitromethyl)anthracene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂N₄O₈ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.0842 (13) |

| b (Å) | 7.5279 (5) |

| c (Å) | 17.4975 (13) |

| β (°) | 108.439 (3) |

| V (ų) | 2259.7 (3) |

| Z | 4 |

Data sourced from Arslan et al. (2005). csuohio.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. measurlabs.com Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and quantity of atoms within a molecule. measurlabs.comsavemyexams.com For complex structures like this compound isomers, advanced 2D NMR techniques can further elucidate spatial relationships and dynamic processes. nih.gov

The differentiation of isomers is a critical application of NMR. nih.govmagritek.com The chemical shifts and coupling patterns in an NMR spectrum are highly sensitive to the molecule's electronic structure and conformation. For instance, in the ¹H NMR spectrum of 9-methyl-9-nitro-10-nitromethylene-9,10-dihydroanthracene, a derivative of this compound, the methyl protons appear as a singlet at δ = 2.44 ppm, while the aromatic protons resonate in the multiplet region between δ = 7.30-8.48 ppm. scispace.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton. libretexts.org Proton-decoupled ¹³C NMR spectra show a single peak for each non-equivalent carbon atom, simplifying interpretation. libretexts.orgbhu.ac.in For the aforementioned derivative, ¹³C NMR signals were observed at δ = 23.44 (for the methyl carbon) and in the range of δ = 125.77-135.47 for the various aromatic and vinyl carbons. scispace.com Variable temperature NMR studies can also be employed to investigate dynamic processes such as the interconversion between different conformations or isomers, which can be observed through changes in peak shape and position as the temperature is varied. bhu.ac.in

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Methyl (CH₃) | 2.44 (s) |

| ¹H | Aromatic (Ar-H) | 7.30-8.48 (m) |

| ¹³C | Methyl (CH₃) | 23.44 |

| ¹³C | Aromatic/Vinyl | 125.77-135.47 |

Data for 9-methyl-9-nitro-10-nitromethylene-9,10-dihydroanthracene, as reported by Ebigasako et al. (1987). scispace.com

Mass Spectrometric Techniques for Precise Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. plasmion.comchembam.com When coupled with separation techniques like liquid chromatography (LC-MS), it becomes an essential tool for analyzing complex mixtures. thermofisher.com

For nitroaromatic compounds, mass spectrometry also provides crucial structural information through the analysis of fragmentation patterns. nih.govresearchgate.net The ionization process can cause the parent molecular ion to break apart into smaller, characteristic fragment ions. chembam.com In the study of various nitroaromatic compounds, common fragmentation reactions include the loss of nitro (NO₂) and nitroso (NO) groups. nih.govnih.gov For example, a prevalent fragmentation pathway for many nitroaromatic compounds is the neutral loss of NO. nih.gov

The fragmentation is often influenced by the position of substituents on the aromatic ring, a phenomenon known as the "ortho effect". nih.govcore.ac.uk This effect can lead to unique fragmentation pathways, such as the loss of H₂O or OH, when specific functional groups are adjacent to the nitro group. core.ac.uk High-resolution mass spectrometry (HRMS) can distinguish between ions of very similar mass, confirming the elemental composition of both the parent ion and its fragments. core.ac.uk Tandem mass spectrometry (MS/MS) experiments further probe these fragmentation pathways by isolating a specific ion and inducing its fragmentation to establish parent-daughter ion relationships. core.ac.uk

Table 3: Common Fragment Ion Losses in the Mass Spectra of Nitroaromatic Compounds

| Neutral Loss | Fragment Lost | Significance |

|---|---|---|

| [M - 17]⁺ | •OH | Often associated with ortho effects. |

| [M - 18]⁺ | H₂O | Can indicate an ortho effect. core.ac.uk |

| [M - 30]⁺ | •NO | A prevalent fragmentation pathway. nih.gov |

| [M - 46]⁺ | •NO₂ | Characteristic loss of the nitro group. nih.gov |

This table summarizes general fragmentation patterns observed for nitroaromatic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sasu.se These methods are highly effective for identifying functional groups and providing insights into molecular conformation. libretexts.orgresearchgate.net

For nitroanthracene isomers, the vibrational spectra are significantly influenced by the position of the nitro substituent. unict.itresearchgate.net Theoretical and experimental studies have shown that steric and π-conjugative effects determine the dihedral angle between the nitro group and the anthracene (B1667546) plane. unict.itresearchgate.net This angle is approximately 0° for 2-nitroanthracene (B1198904), 28-29° for 1-nitroanthracene, and 59° for 9-nitroanthracene (B110200). unict.itresearchgate.net This structural variation directly impacts the stability, with the order being 9-NA < 1-NA < 2-NA. unict.it

The symmetric stretching vibration of the nitro group, which appears in the 1310-1345 cm⁻¹ region, is particularly sensitive to the substituent's position. unict.itresearchgate.net The intensity of this band in both IR and Raman spectra changes regularly with the rotation of the NO₂ group relative to the aromatic plane. unict.itresearchgate.net Furthermore, the medium-energy region of the Raman spectrum (1000–1700 cm⁻¹) displays a number of intense bands whose positions and relative intensities are useful for discriminating between the different isomers. unict.itresearchgate.netnih.gov For example, the IR spectrum of 2-nitroanthracene shows an intense band from the antisymmetric NO₂ stretching mode, which is well-isolated from other bands. doi.org

Table 4: Key Vibrational Frequencies (cm⁻¹) for Nitroanthracene Isomers

| Vibrational Mode | 1-Nitroanthracene | 2-Nitroanthracene | 9-Nitroanthracene |

|---|---|---|---|

| Symmetric NO₂ Stretch | ~1345 | ~1340 | ~1310 |

| Antisymmetric NO₂ Stretch | Not specified | ~1527 (IR) | Not specified |

| Ring Stretching (Raman) | Variable | ~1381 | Variable |

Frequencies are approximate and based on computational and experimental data from multiple sources. unict.itresearchgate.netdoi.org

Mechanistic Studies on Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions in Methylnitroanthracene Systems

The introduction of substituents onto the this compound core can proceed through either electrophilic or nucleophilic substitution mechanisms, with the regioselectivity and reaction rates being highly dependent on the existing substitution pattern and the nature of the attacking species.

Electrophilic Substitution:

The anthracene (B1667546) ring system is susceptible to electrophilic attack, primarily at the 9- and 10-positions due to the higher electron density at these sites, which allows for the formation of a more stable carbocation intermediate (arenium ion) that retains a benzenoid system in the outer rings. numberanalytics.comtestbook.com The nitration of anthracene itself, typically using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride (B1165640), yields 9-nitroanthracene (B110200) as the primary product. numberanalytics.comtestbook.comyoutube.com Further nitration can lead to 9,10-dinitroanthracene. testbook.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally challenging for electron-rich aromatic systems like anthracene. However, the presence of a strong electron-withdrawing group, such as a nitro group, can facilitate this type of reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The nitro group must be positioned ortho or para to a good leaving group for significant activation to occur. wikipedia.orgmasterorganicchemistry.com

In the context of a hypothetical this compound derivative bearing a leaving group (e.g., a halogen), a nucleophile could displace the leaving group. For example, in a molecule like 1-chloro-9-methyl-10-nitroanthracene, the nitro group at the 10-position is para to the chlorine atom at the 1-position (relative to the anthracene numbering system), which would activate the C-1 position towards nucleophilic attack. The reaction would proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer complex stabilized by the delocalization of the negative charge onto the nitro group. wikipedia.orgmasterorganicchemistry.com The presence of the methyl group would have a smaller electronic influence on this reaction compared to the powerful activating effect of the nitro group. semanticscholar.org

The general mechanism for SNAr is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Interactive Table: Directing Effects of Substituents in Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Alkyl | Activating | Ortho, Para |

| -NO₂ (Nitro) | Nitro | Deactivating | Meta |

Radical Reactions and Associated Mechanistic Insights

Radical reactions provide an alternative pathway for the transformation of this compound, particularly relevant in atmospheric chemistry and under specific synthetic conditions. Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound isomers, can be formed in the atmosphere through gas-phase reactions of parent PAHs with hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. aaqr.orgcase.edu

The degradation of nitro-PAHs in the environment is also often initiated by radical species. For instance, the photolysis of certain compounds can generate radicals that initiate chain reactions. acs.org The presence of a radical sensitizer, such as anthraquinone, can accelerate the photodegradation of nitro-PAHs by producing radicals through photochemical hydrogen abstraction. acs.org These radicals can then attack the nitro-PAH molecule.

In a synthetic context, radical reactions can be initiated by various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or by photoredox catalysis. libretexts.orgbeilstein-journals.orgrsc.org For a this compound molecule, a radical reaction could involve:

Hydrogen Abstraction: A radical could abstract a hydrogen atom from the methyl group, forming a benzylic-type radical. This radical would be stabilized by resonance with the anthracene ring system.

Radical Addition: A radical could add to the aromatic system, although this is generally less favorable than substitution unless under specific conditions.

Radical Nucleophilic Substitution (SRN1): This multi-step chain mechanism involves a radical anion intermediate and can be a pathway for the substitution of a leaving group by a nucleophile.

The mechanism of radical-initiated reactions typically involves three main stages:

Initiation: Formation of the initial radical species. libretexts.org

Propagation: A series of chain-carrying steps where a radical reacts to form a new molecule and another radical. libretexts.org

Termination: Combination of two radicals to form a non-radical species. libretexts.org

The reactivity of this compound in radical reactions will be influenced by the stability of the potential radical intermediates. The benzylic radical formed by hydrogen abstraction from the methyl group would be a particularly favorable pathway.

Photochemical Reactions and Photo-induced Transformations

The photochemistry of nitro-PAHs is a critical area of study due to their environmental prevalence and the potential for their light-induced transformations to alter their biological activity. case.eduwalshmedicalmedia.com The absorption of light by a this compound molecule promotes it to an excited electronic state, from which it can undergo various chemical changes. researchgate.net

A key factor influencing the photoreactivity of nitro-PAHs is the orientation of the nitro group relative to the plane of the aromatic ring. walshmedicalmedia.com Compounds where the nitro group is twisted out of the plane of the aromatic system tend to be more photochemically reactive. walshmedicalmedia.com This is because the out-of-plane arrangement can facilitate different electronic transitions and relaxation pathways. For 2-methyl-1-nitronaphthalene (B1630592), a related compound, the photodegradation rate is significant and is influenced by the solvent. walshmedicalmedia.com

Common photochemical transformations of nitro-PAHs include:

Photoreduction: The nitro group can be reduced to an amino group. For example, the irradiation of 1-nitropyrene (B107360) and 3-nitrofluoranthene (B1196665) in a polar organic medium leads to the formation of the corresponding aminopyrene and aminofluoranthene. acs.org This pathway likely involves the excited triplet state of the nitro-PAH abstracting a hydrogen atom from the solvent. rsc.org

Conversion to Quinones: A major photochemical degradation pathway for many nitro-PAHs, such as 9-nitroanthracene, is the formation of the corresponding quinone (e.g., anthraquinone). nih.govnih.gov This transformation involves the rearrangement of the nitro group and the loss of nitric oxide (NO). nih.gov

Photoisomerization and Rearrangement: Light can induce rearrangements of the nitro group, potentially leading to the formation of nitrites which can then undergo further reactions.

The presence of molecular oxygen can significantly impact the photochemical fate of nitro-PAHs. For 1-nitronaphthalene (B515781) and 2-methyl-1-nitronaphthalene, oxygen has been shown to quench the excited state, thereby reducing the quantum yield of photodegradation. walshmedicalmedia.com

Interactive Table: Photochemical Transformation Products of Nitro-PAHs

| Parent Compound | Reaction Type | Major Product(s) | Reference |

| 9-Nitroanthracene | Photolysis | Anthraquinone | nih.govnih.gov |

| 1-Nitropyrene | Photoreduction | 1-Aminopyrene | acs.org |

| 3-Nitrofluoranthene | Photoreduction | 3-Aminofluoranthene | acs.org |

| 2-Methyl-1-nitronaphthalene | Photodegradation | Various degradation products | walshmedicalmedia.com |

Reaction Kinetics and Thermodynamic Considerations of this compound Reactions

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles, respectively.

Reaction Kinetics:

The study of reaction kinetics provides information on the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. youtube.comyoutube.comyoutube.com The rate of a reaction is described by a rate law, which for a simple reaction might take the form: Rate = k[Reactant 1]m[Reactant 2]n, where k is the rate constant and m and n are the reaction orders with respect to each reactant. youtube.com

For reactions of this compound, the kinetics would depend on the specific transformation:

Electrophilic Substitution: The rate-determining step is typically the attack of the electrophile on the aromatic ring to form the arenium ion, as this step disrupts the aromaticity. researchgate.net The activation energy for this step will be influenced by the electron-donating or -withdrawing nature of the substituents already present.

Nucleophilic Aromatic Substitution: The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The rate is accelerated by the presence of strong electron-withdrawing groups that stabilize this intermediate.

Photochemical Reactions: The rate is dependent on the quantum yield of the reaction, which is the fraction of absorbed photons that lead to a specific chemical change. The quantum yield can be influenced by factors such as the solvent and the presence of quenchers like oxygen. walshmedicalmedia.com

Thermodynamic Considerations:

Thermodynamics deals with the energy changes that accompany chemical reactions and determines the extent to which a reaction will proceed. youtube.com The key thermodynamic quantity is the Gibbs free energy change (ΔG), which relates the enthalpy change (ΔH) and the entropy change (ΔS) of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

For this compound, thermodynamic data can help predict the feasibility of certain reactions. For example, the standard molar enthalpy of formation (ΔfH°m) has been determined for the related compound 9-nitroanthracene.

Interactive Table: Thermodynamic Data for 9-Nitroanthracene

| Compound | Phase | Standard Molar Enthalpy of Formation (ΔfH°m) at 298.15 K (kJ·mol⁻¹) | Reference |

| 9-Nitroanthracene | Crystalline | 57.6 ± 3.4 | researchgate.net |

| 9-Nitroanthracene | Gaseous | 170.1 ± 4.1 | researchgate.net |

Solvent Effects and Reaction Environment Influences on Reactivity

The choice of solvent can have a profound impact on the reactivity, selectivity, and mechanism of reactions involving this compound. researchgate.netresearchgate.netacs.org Solvents can influence reactions in several ways:

Stabilization of Intermediates and Transition States: Polar solvents are particularly effective at stabilizing charged intermediates and transition states. rsc.org For example, in SNAr reactions, a polar solvent will stabilize the negatively charged Meisenheimer complex, thereby increasing the reaction rate. semanticscholar.org Similarly, in electrophilic substitution, a polar solvent can help to stabilize the positively charged arenium ion.

Solvation of Reactants: The solvation of reactants can also affect reactivity. For instance, a polar protic solvent might hydrogen-bond to a nucleophile, reducing its nucleophilicity and slowing down an SNAr reaction.

Influence on Photochemical Pathways: In photochemical reactions, the solvent polarity can alter the energies of the excited states and the efficiency of intersystem crossing between singlet and triplet states. researchgate.netacs.org For some nitroaromatic compounds, increasing solvent polarity stabilizes the first excited singlet state, which can lead to longer excited-state lifetimes and potentially alter the photochemical outcome. researchgate.netacs.org For instance, the photodegradation rate of 2-methyl-1-nitronaphthalene is twice as high in cyclohexane (B81311) as in the more polar acetonitrile, indicating a significant solvent effect. walshmedicalmedia.com In some cases, the solvent can directly participate in the reaction, for example, by acting as a hydrogen atom donor in photoreduction processes. rsc.org

Dielectric Constant: The dielectric constant of the solvent can influence the rate of reactions that involve a change in charge distribution between the reactants and the transition state. researchgate.net For the nitration of some aromatic compounds, the rate increases in solvents with a higher dielectric constant, suggesting the involvement of polar species in the rate-determining step. researchgate.net

The table below summarizes the general effects of solvent polarity on different reaction types relevant to this compound.

Interactive Table: General Influence of Solvent Polarity on Reaction Rates

| Reaction Type | Effect of Increasing Solvent Polarity | Rationale |

| Electrophilic Aromatic Substitution | Generally increases rate | Stabilization of the cationic arenium ion intermediate |

| Nucleophilic Aromatic Substitution (SNAr) | Generally increases rate | Stabilization of the anionic Meisenheimer complex |

| Radical Reactions | Variable, often less pronounced than in ionic reactions | Depends on the polarity of radical intermediates and transition states |

| Photochemical Reactions | Can increase or decrease rate | Alters excited state energies, lifetimes, and can participate in the reaction |

Therefore, the selection of an appropriate solvent is a critical parameter for controlling the outcome of chemical transformations of this compound.

Photophysical Properties and Electronic Structure Analysis

Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) of Methylnitroanthracene Systems

The electronic absorption spectra of this compound derivatives are characteristic of the anthracene (B1667546) moiety, though modified by the substituents. The absorption spectrum is dominated by π→π* transitions localized on the polycyclic aromatic system. smolecule.com Studies on 9-methyl-10-nitroanthracene (B1615634) have utilized UV-Vis absorption spectrophotometry to track its photochemical reactions. nih.gov Upon photoirradiation, 9-methyl-10-nitroanthracene is known to convert into photoproducts, primarily 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, which have distinct absorption characteristics. nih.govresearchgate.net

In contrast to the strong fluorescence typically associated with anthracene, nitro-substituted polycyclic aromatic hydrocarbons (NPAHs), including derivatives like 9-nitroanthracene (B110200), are generally considered non-fluorescent or at best very weakly emissive in solution. acs.orgnih.gov This pronounced fluorescence quenching is a hallmark of nitroaromatic compounds. nih.gov The reason for this is the introduction of efficient non-radiative decay channels by the nitro group, which effectively outcompete the radiative pathway of fluorescence. ossila.com

While direct fluorescence spectra of this compound are not commonly reported due to the extremely low quantum yields, studies on related nitroaromatics reveal that when fluorescence does occur, it can be strongly influenced by the environment and molecular structure. unige.chnih.gov For instance, some nitro-aromatics that are forced into conformations that reduce the electronic coupling between the nitro group and the aromatic ring can exhibit fluorescence. nih.gov Phosphorescence from the lowest excited triplet state (T₁) of 9-nitroanthracene has been measured, providing insights into the triplet state energy levels and reactivity. rsc.orgrsc.org

Table 1: Photoproducts of 9-Methyl-10-nitroanthracene and their Characterization This table is based on products identified from photochemical reactions.

| Compound | Molecular Ion (m/z) | Key Analytical Observation | Reference |

|---|---|---|---|

| 9-Methyl-9-nitrosoanthracen-10-one | 237 | Identified via HPLC, GC-MS, and NMR. It is an isomer of the parent compound without a nitro group. | researchgate.net, nih.gov |

| 9,10-Anthraquinone | 208 | Identified by comparison of its UV, NMR, and MS spectra with an authentic sample. | researchgate.net, nih.gov |

Quantum Yield Determination and Analysis of Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) of this compound systems is exceptionally low, often approaching zero. acs.orgunige.ch This is a direct consequence of the dominance of highly efficient non-radiative decay pathways that depopulate the first excited singlet state (S₁) on an ultrafast timescale.

The primary non-radiative decay pathways for this compound and related NPAHs are:

Intersystem Crossing (ISC): This is the most significant non-radiative channel for many nitroaromatics. nih.govresearchgate.net Upon excitation to the S₁ state, the molecule undergoes extremely rapid intersystem crossing to the triplet manifold (Tn). The rate of this process is among the fastest observed for organic molecules, occurring on a femtosecond to picosecond timescale. acs.orgunige.ch This high efficiency is attributed to strong spin-orbit coupling between singlet and triplet states of different orbital characters (e.g., ¹(π,π) and ³(n,π)), as dictated by El-Sayed's rules. acs.org

Photochemical Reaction: A competing non-radiative pathway involves a chemical transformation of the molecule. For nitro-PAHs with substituents at the 9-position, like 9-methyl-10-nitroanthracene, a characteristic photoreaction is the rearrangement of the nitro group to a nitrite (B80452) group (-ONO) in the excited state. researchgate.netmdpi.com This is followed by the cleavage of the fragile N-O bond, leading to the formation of nitric oxide (NO) and an oxygen-centered radical on the anthracene core, which then leads to the final photoproducts. nih.govresearchgate.netrsc.org

Due to these efficient deactivation processes, the lifetime of the S₁ state is extremely short, preventing significant fluorescence emission. acs.org

Table 2: Primary Deactivation Pathways from the S₁ Excited State of this compound Systems

| Pathway | Type | Description | Consequence | Reference |

|---|---|---|---|---|

| Intersystem Crossing | Non-Radiative | Ultrafast transition from the singlet (S₁) to the triplet (Tₙ) manifold. | Extremely low fluorescence quantum yield; high triplet state population. | acs.org, unige.ch, researchgate.net |

| Photochemical Reaction | Non-Radiative | Nitro-nitrite rearrangement followed by N-O bond cleavage. | Formation of photoproducts (e.g., 9-methyl-9-nitrosoanthracen-10-one, 9,10-anthraquinone). | researchgate.net, nih.gov, mdpi.com |

| Fluorescence | Radiative | Emission of a photon from the S₁ state to the ground state (S₀). | Inefficient and rarely observed due to competition from ultrafast non-radiative pathways. | acs.org, nih.gov |

Excited State Dynamics and Energy Transfer Processes

The excited-state dynamics of this compound are governed by ultrafast processes occurring immediately after photoexcitation. Femtosecond time-resolved spectroscopy studies on related NPAHs, such as 9-nitroanthracene, have provided a detailed picture of these dynamics. acs.orgunige.ch

Upon absorption of a photon, the molecule is promoted to the first excited singlet state, S₁(π,π). This state is extremely short-lived, decaying in sub-picoseconds. acs.org The dominant decay mechanism is a highly efficient intersystem crossing to a higher-lying triplet state, Tₙ, which is proposed to have considerable n,π character. nih.gov This process is followed by rapid internal conversion within the triplet manifold to populate the lowest excited triplet state, T₁(π,π*), within a few picoseconds. nih.gov The T₁ state is much longer-lived (microseconds in deaerated solutions) and is the precursor to the observed phosphorescence and much of the photochemistry. nih.gov

Another key dynamic process is the photochemical rearrangement. For 9-methyl-10-nitroanthracene, the excited triplet state is believed to be the precursor for the nitro-to-nitrite rearrangement. nih.govmdpi.com This chemical transformation represents a significant pathway for the dissipation of the excitation energy.

Energy transfer processes are also critical to the photophysics of these molecules. The profound fluorescence quenching observed in anthracene derivatives by nitroaromatic compounds is a classic example of dynamic or collisional quenching, where the nitro compound deactivates the excited state of the fluorophore upon encounter. chalcogen.ronih.gov In the case of this compound, this quenching is intramolecular. The process can be viewed as an intramolecular electron transfer from the excited anthracene moiety to the electron-accepting nitro group, leading to a non-fluorescent charge-transfer state. nih.govrsc.org

Solvatochromic and Thermochromic Effects on this compound Photophysical Behavior

The influence of the solvent environment (solvatochromism) can provide significant insight into the nature of the electronic states of a molecule. For nitro-substituted aromatic compounds that do exhibit fluorescence, the emission spectra often show a pronounced positive solvatochromism, meaning the emission peak shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. unige.chnih.gov This behavior is indicative of an excited state that has a larger dipole moment than the ground state. unige.ch The stabilization of this more polar, often charge-transfer, excited state by polar solvent molecules lowers its energy, resulting in a lower-energy emission.

While specific solvatochromic data for this compound emission is scarce due to its non-emissive nature, the rates of its photochemical reactions are known to be solvent-dependent. Studies on various nitro-PAHs, including 9-nitroanthracene, show that photodegradation rates and quantum yields vary significantly with the choice of solvent, with chlorinated solvents often promoting faster reactions than alcohols or aqueous mixtures. researchgate.net This dependence arises from the solvent's ability to stabilize intermediates and transition states in the photochemical reaction pathway.

There is currently a lack of specific research findings in the searched literature concerning the thermochromic effects (changes in optical properties with temperature) on the photophysical behavior of this compound.

Charge Transfer Phenomena in this compound Architectures

The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group on the anthracene core establishes this compound as a donor-π-acceptor (D-π-A) system. acs.org Consequently, charge transfer (CT) phenomena are central to its electronic structure and photophysical properties. rsc.org

Upon photoexcitation, there is a significant redistribution of electron density, leading to the formation of an intramolecular charge transfer (ICT) excited state. In this state, electron density moves from the electron-rich methyl-anthracene part of the molecule (donor) to the electron-deficient nitro group (acceptor). nih.govresearchgate.net This ICT state is highly polar and its formation is a key reason for the observed photophysical behavior. nih.gov

Theoretical and Computational Chemistry Approaches in the Study of Methylnitroanthracene

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like methylnitroanthracene at an atomic level. These theoretical approaches complement experimental work by offering insights into electronic structure, molecular dynamics, and reaction mechanisms that can be difficult to obtain through empirical methods alone.

Advanced Applications in Materials Science and Technology

Organic Electronics and Optoelectronic Device Integration

While direct and extensive research on the integration of methylnitroanthracene into organic electronic devices is not widely documented, the known properties of related anthracene (B1667546) derivatives provide a basis for discussing its potential applications. Anthracene-based molecules are well-regarded for their charge transport capabilities, which are crucial for the functionality of organic electronics.

The core structure of anthracene is a foundational component in many organic semiconductors used in OLEDs and OFETs. For instance, derivatives of anthracene are utilized as host materials in the emissive layer of OLEDs due to their wide bandgap and ability to facilitate efficient energy transfer to fluorescent dopants. While specific research on this compound in this context is limited, the principles of molecular engineering in organic electronics suggest that the introduction of methyl and nitro groups could modulate the electronic properties of the anthracene core. These substitutions could influence the HOMO/LUMO energy levels, charge mobility, and photoluminescent characteristics of the material, potentially allowing for the tuning of emission colors and charge transport efficiency.

In the realm of solar energy, anthracene derivatives have been investigated as electron donor materials in organic photovoltaic (OPV) cells and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). mdpi.comjmaterenvironsci.comrsc.org The planar structure of anthracene facilitates π-π stacking, which is beneficial for charge transport. mdpi.com The performance of these devices is highly dependent on the energy level alignment between the different layers of the solar cell.

The electronic properties of this compound, influenced by the electron-withdrawing nitro group and the electron-donating methyl group, could be tailored to achieve suitable energy levels for efficient charge separation and transport in a photovoltaic device. For example, anthracene-based compounds are explored as sensitizers in dye-sensitized solar cells, where their ability to absorb light and inject electrons into a semiconductor's conduction band is key. jmaterenvironsci.com The specific absorption spectrum and excited-state dynamics of this compound would be critical factors in determining its suitability for such applications.

| Device Type | Role of Anthracene Derivatives | Relevant Properties |

| Organic Solar Cells | Electron Donor | HOMO/LUMO energy levels, charge mobility, absorption spectrum |

| Perovskite Solar Cells | Hole-Transporting Material | Planarity for π-π stacking, energy level alignment with perovskite |

Fluorescent Probes and Advanced Chemosensors

Anthracene and its derivatives are known for their fluorescent properties, making them valuable as molecular probes for the detection of various analytes. nih.govresearchgate.net The fluorescence of these compounds can be sensitive to their local environment and interactions with other molecules or ions. The presence of a nitro group, which is a strong electron-withdrawing group, can significantly influence the fluorescence of the anthracene core, often leading to fluorescence quenching.

This quenching effect can be exploited in the design of "turn-off" fluorescent sensors. researchgate.netresearchgate.net In such a system, the this compound molecule would initially be fluorescent, and upon binding to a specific analyte, its fluorescence would be quenched. Conversely, it is also possible to design "turn-on" sensors where the fluorescence is initially quenched and is restored upon interaction with the target analyte. researchgate.netnih.gov For instance, a sensor could be designed where the nitro group's quenching effect is modulated by the presence of a specific metal ion. The development of such chemosensors relies on creating a specific binding site for the target analyte on the this compound scaffold.

| Sensing Mechanism | Principle | Potential Application of this compound |

| Turn-off Fluorescence | Fluorescence is quenched upon analyte binding. | Detection of species that interact with the nitro or methyl groups, or the aromatic system, leading to quenching. |

| Turn-on Fluorescence | Fluorescence is restored upon analyte binding. | A system where an initial quenching interaction is disrupted by the analyte, restoring fluorescence. |

Photoactive Materials for Photocatalysis and Energy Harvesting

The photochemical reactivity of this compound makes it a candidate for applications in photocatalysis. Upon absorption of light, 9-methyl-10-nitroanthracene (B1615634) can undergo a rearrangement to form photoproducts such as 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. nih.gov This photoactivity suggests that it could be used to initiate or participate in chemical reactions driven by light. For example, it could potentially be used in the photocatalytic degradation of organic pollutants. rsc.orgbucea.edu.cnekb.egmdpi.commdpi.comresearchgate.net In such a scenario, the excited state of this compound would interact with pollutants, leading to their decomposition into less harmful substances. The efficiency of such a process would depend on the quantum yield of the photoreaction and the reactivity of the excited state and subsequent photoproducts.

The energy absorbed by this compound could also be harvested for other purposes. The conversion of light energy into chemical energy in the form of stable photoproducts is a form of energy storage. The specific reaction pathway and the stability of the photoproducts are key parameters in this context.

| Photoproduct | Formation Conditions | Potential Significance |

| 9-methyl-9-nitrosoanthracen-10-one | Photolysis of 9-methyl-10-nitroanthracene in solution | A stable intermediate in the photochemical reaction pathway. |

| 9,10-anthraquinone | Photolysis of 9-methyl-10-nitroanthracene | A common photoproduct of nitroanthracenes, indicating a potential pathway for photo-oxidation. |

Self-Assembly and Supramolecular Chemistry of this compound Analogues

The planar aromatic structure of this compound provides a scaffold for self-assembly and the formation of supramolecular structures. Polycyclic aromatic hydrocarbons, in general, are known to self-assemble through π-π stacking interactions. nih.gov The presence of both a methyl and a nitro group on the anthracene core can introduce additional intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can influence the self-assembly process.

For example, studies on a nitro-anthracene-isoxazole derivative have shown the formation of columnar structures through C-H···O hydrogen bonds. iucr.org This suggests that this compound analogues could be designed to self-assemble into well-defined architectures with specific functions. The ability to control the arrangement of molecules at the nanoscale is a cornerstone of supramolecular chemistry and is essential for the development of advanced materials with tailored optical and electronic properties.

Integration into Advanced Composite Materials and Functional Coatings

The properties of this compound could potentially be harnessed by integrating it into composite materials and functional coatings. As a component of a polymer composite, it could impart photoactive or fluorescent properties to the bulk material. For instance, a polymer film containing dispersed this compound could exhibit changes in its optical properties upon exposure to UV light. The mechanical properties of such composites would depend on the interaction between the this compound molecules and the polymer matrix. nih.govuoanbar.edu.iqnasa.govmetallum.com.brdiva-portal.org

In the area of functional coatings, this compound could be incorporated to create surfaces with specific functionalities. fhr.bizeuropean-coatings.comspecificpolymers.com For example, a coating containing this compound could be designed to be self-reporting, where a change in fluorescence could indicate the presence of a particular chemical or a change in the physical environment. The development of such coatings would require careful formulation to ensure the stability and functionality of the this compound within the coating matrix.

Environmental Chemistry and Degradation Pathways

Biotransformation Pathways by Microorganisms and Enzymatic Degradation

The biodegradation of nitroaromatic compounds, including methylnitroanthracene, is a critical process for their removal from contaminated environments. A diverse range of microorganisms, including bacteria and fungi, have evolved enzymatic machinery to transform these complex molecules. asm.orgcswab.org

Microbial Biotransformation: Bacteria have developed several strategies to metabolize nitroaromatic compounds. A common initial step is the reduction of the nitro group to an amino group, a reaction catalyzed by nitroreductases. nih.gov This transformation can be a crucial detoxification step and can make the molecule more amenable to subsequent degradation. Following nitroreduction, or in some cases as an initial step, bacteria can employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. These intermediates can then undergo further enzymatic reactions, including dehydrogenation and ring cleavage, ultimately breaking down the aromatic structure. nih.gov

Fungi, particularly white-rot fungi, are also well-known for their ability to degrade a wide array of persistent organic pollutants, including PAHs and their derivatives. nih.gov These fungi secrete powerful, non-specific extracellular enzymes such as lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. nih.govnih.gov These enzymes can oxidize nitro-PAHs, initiating the degradation process. Fungal degradation can lead to the formation of various oxidized products, including quinones. aloki.hu

Enzymatic Degradation: The key enzymes involved in the initial stages of nitro-PAH biodegradation include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This process is often a prerequisite for further degradation. nih.gov

Dioxygenases: These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. This is a critical step in destabilizing the aromatic system and preparing it for ring cleavage. nih.gov

Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, often leading to the formation of phenols.

Ligninolytic Enzymes (from fungi): Laccases and peroxidases can oxidize a broad range of aromatic compounds, including nitro-PAHs, through the generation of highly reactive radicals. nih.govnih.gov

Table 2: Key Enzymes in the Biotransformation of Nitroaromatic Compounds

| Enzyme Class | Function | Typical Organisms |

| Nitroreductases | Reduction of the nitro group to an amino group. | Bacteria |

| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic ring. | Bacteria |

| Monooxygenases | Incorporation of one hydroxyl group into the aromatic ring. | Bacteria, Fungi |

| Laccases | Oxidation of phenolic and other aromatic compounds. | Fungi |

| Peroxidases (LiP, MnP) | Oxidative degradation of a wide range of aromatic compounds. | Fungi |

Identification and Characterization of this compound Metabolites in Environmental Matrices

Identifying the metabolites of this compound in complex environmental samples such as soil and water is challenging but crucial for understanding its complete degradation pathway and assessing the potential toxicity of its transformation products. While specific metabolites of this compound are not well-documented, general degradation pathways for nitro-PAHs and methyl-PAHs suggest the types of compounds that might be formed.

In soil and water, the microbial degradation of nitroaromatics can lead to the formation of aminomethylanthracenes through the reduction of the nitro group. nih.gov Subsequent or alternative oxidative pathways could yield hydroxylated methylnitroanthracenes or methylanthraquinones. Further degradation would involve ring cleavage, leading to the formation of smaller, more polar compounds. For example, studies on the degradation of methylnaphthalenes have identified various methylnaphthols as urinary metabolites in humans, indicating that hydroxylation is a key metabolic step. nih.gov In environmental matrices, similar hydroxylated intermediates of this compound could be expected.

The characterization of these metabolites typically involves sophisticated analytical techniques. Soil or water samples are extracted, and the extracts are then analyzed using methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS). These techniques allow for the separation of complex mixtures and the identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns.

Table 3: Potential Metabolites of this compound in Environmental Matrices

| Metabolite Class | Potential Formation Pathway | Environmental Matrix |

| Aminomethylanthracene | Microbial reduction of the nitro group. | Soil, Water, Sediment |

| Hydroxythis compound | Microbial or abiotic oxidation (hydroxylation) of the aromatic ring. | Soil, Water, Sediment |

| Methylanthraquinone | Microbial or abiotic oxidation of the anthracene (B1667546) moiety. | Soil, Water, Sediment |

| Ring-cleavage products | Further enzymatic degradation of the aromatic rings. | Soil, Water |

Environmental Transport and Distribution Modeling of this compound

Multimedia environmental fate models are valuable tools for predicting the transport, distribution, and ultimate fate of chemicals like this compound in the environment. researchgate.netepa.gov These models consider the physicochemical properties of the compound and the characteristics of different environmental compartments (air, water, soil, sediment, and biota) to simulate its movement and persistence.

The transport and distribution of this compound are influenced by its volatility, water solubility, and its tendency to adsorb to particles. Due to their semi-volatile nature, nitro-PAHs can be transported over long distances in the atmosphere, primarily associated with particulate matter. aaqr.org They can then be deposited onto soil and water surfaces through wet and dry deposition. In aquatic systems, their low water solubility and hydrophobic nature mean they are likely to partition to sediments and suspended organic matter. nih.gov

Fugacity-based models are often used to describe the partitioning of chemicals between different environmental phases. nih.gov These models can estimate the concentrations of a contaminant in various compartments at equilibrium or under dynamic conditions. For nitro-PAHs, multimedia models have been used to assess their distribution in large ecosystems and to estimate their emission rates. nih.govnih.gov Such models can help to identify the primary sinks for these compounds in the environment and to understand the relative importance of different transport and degradation processes.

Table 4: Factors Influencing the Environmental Transport and Distribution of this compound

| Factor | Influence on Transport and Distribution |

| Volatility (Vapor Pressure) | Determines partitioning between the gas phase and particulate matter in the atmosphere, influencing long-range transport. |

| Water Solubility | Affects partitioning between water and sediment/soil. Low solubility leads to greater association with solids. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the tendency to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. |

| Adsorption to Particles | Influences atmospheric transport and deposition, as well as bioavailability in soil and water. |

| Degradation Rates | The rates of abiotic and biotic degradation determine the persistence of the compound in each environmental compartment. |

Concluding Remarks and Future Research Outlook

Current Gaps and Unexplored Avenues in Methylnitroanthracene Research

There is a clear need for more research on the synthesis, properties, and toxicology of a wider range of this compound isomers. The current body of knowledge is heavily skewed towards 9-methyl-10-nitroanthracene (B1615634). Furthermore, detailed studies on the biodegradation pathways and the long-term environmental fate of these compounds are lacking. The scientific community's understanding of the properties and quantities of nitro-PAHs in various environmental matrices is still considered rudimentary. proquest.com

Potential for Synergistic Research with Emerging Technologies in Chemical Science

Advances in analytical instrumentation, such as high-resolution mass spectrometry and advanced NMR techniques, can be leveraged to better characterize the full range of this compound isomers and their transformation products in complex mixtures. Computational chemistry and toxicology can provide valuable tools for predicting the properties and toxicity of unstudied isomers, guiding future experimental work. nih.gov Additionally, emerging remediation technologies could be explored for the cleanup of environments contaminated with nitro-PAHs. nih.gov

Long-Term Perspectives on this compound in Fundamental and Applied Chemistry

From a fundamental perspective, this compound will likely continue to serve as a useful model compound for studying the mechanisms of photochemical reactions and the structure-activity relationships of nitro-PAHs. In applied chemistry, a deeper understanding of its properties could lead to novel applications, for instance, in the development of new materials or as a synthon in organic chemistry. However, any potential application must be carefully weighed against its toxicological profile. The chemistry of the nitro group continues to be an active area of research, with new reactions and methodologies being discovered, which will undoubtedly impact the future study of nitroaromatic compounds like this compound. mdpi.com

Q & A

Q. What established synthetic routes are available for Methylnitroanthracene, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via nitration of methyl-substituted anthracene precursors. Common methods involve using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or oxidation. For example, nitration of 9-methylanthracene can yield positional isomers depending on reaction kinetics. Optimizing yield requires adjusting stoichiometry (e.g., 1.2–1.5 eq HNO₃), solvent polarity, and quenching protocols to isolate the desired isomer . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- ¹H/¹³C NMR : Look for aromatic proton splitting patterns (e.g., doublets for vinyl protons in trans-alkene derivatives, J ≈ 16 Hz) and nitro-group-induced deshielding (~δ 8.5–9.0 ppm for adjacent protons) .

- IR : Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .

- GC-MS : Molecular ion peaks (e.g., m/z 273 for C₁₅H₁₁NO₂) and fragmentation patterns (e.g., loss of NO₂ or methyl groups) aid structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential carcinogenicity .

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers determine the regioselectivity of nitro group substitution in this compound derivatives?

Regioselectivity is influenced by electronic and steric factors. Computational tools like DFT calculations (e.g., Gaussian09) predict favorable nitration sites by analyzing charge distribution and frontier molecular orbitals. Experimentally, X-ray crystallography resolves substituent positions, while NOESY NMR identifies spatial proximity of methyl and nitro groups . For example, nitration at the 10-position in 9-methylanthracene is favored due to steric hindrance at the 1-position .

Q. What methodologies are recommended for detecting this compound in environmental samples, and how can matrix interferences be mitigated?

- Extraction : Solid-phase extraction (SPE) with C18 cartridges efficiently isolates PAHs from water/soil samples .

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor quantifier ions (e.g., m/z 273) and qualifiers (m/z 228, 199) to distinguish isomers .

- Matrix Interference Mitigation : Spike samples with deuterated internal standards (e.g., d₁₀-anthracene) and apply baseline correction algorithms during data processing .

Q. How should researchers address contradictions in reported toxicological data for this compound across studies?

Contradictions often arise from varying experimental models (e.g., in vitro vs. in vivo) or dosage regimes. To resolve discrepancies:

- Perform meta-analyses using PRISMA guidelines, stratifying data by exposure duration, species, and endpoint (e.g., LC50 vs. mutagenicity) .

- Validate assays via positive controls (e.g., benzo[a]pyrene for comparative genotoxicity) and standardized OECD protocols .

Q. What experimental strategies can elucidate the photochemical degradation pathways of this compound?

- Photolysis Setup : Irradiate solutions (e.g., 10 µM in acetonitrile/water) under UV light (λ = 254 nm) with a quartz reactor. Monitor degradation kinetics via HPLC-PDA .

- Degradation Product Identification : Use high-resolution LC-MS (Q-TOF) to detect hydroxylated or ring-opened products. Compare fragmentation patterns with NIST library entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.